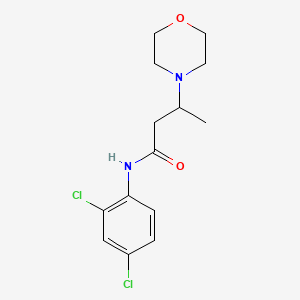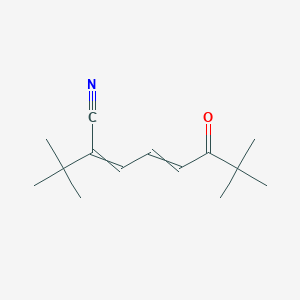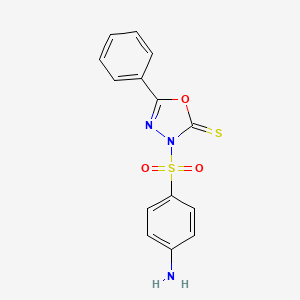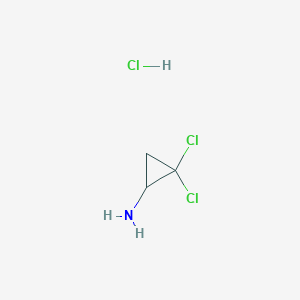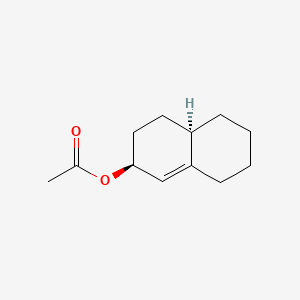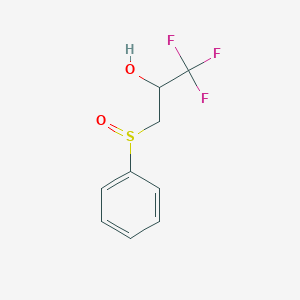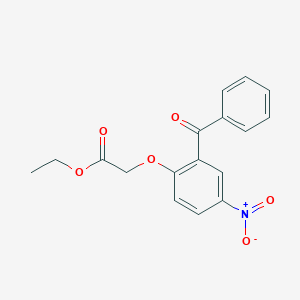
Ethyl (2-benzoyl-4-nitrophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-benzoyl-4-nitrophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a nitro group, and an ethyl ester group attached to a phenoxyacetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-benzoyl-4-nitrophenoxy)acetate typically involves the esterification of 2-benzoyl-4-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
Ethyl (2-benzoyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction of the nitro group: 2-amino-4-benzoylphenoxyacetate.
Reduction of the benzoyl group: 2-hydroxy-4-nitrophenoxyacetate.
Hydrolysis of the ester group: 2-benzoyl-4-nitrophenoxyacetic acid.
科学的研究の応用
Ethyl (2-benzoyl-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2-benzoyl-4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
類似化合物との比較
Ethyl (2-benzoyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-benzoylphenoxy)acetate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl (4-nitrophenoxy)acetate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
特性
CAS番号 |
111044-19-0 |
|---|---|
分子式 |
C17H15NO6 |
分子量 |
329.30 g/mol |
IUPAC名 |
ethyl 2-(2-benzoyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C17H15NO6/c1-2-23-16(19)11-24-15-9-8-13(18(21)22)10-14(15)17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChIキー |
HFVLMNKVGIXHCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
